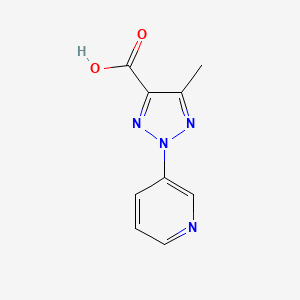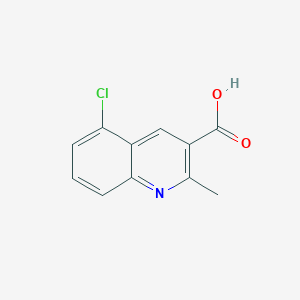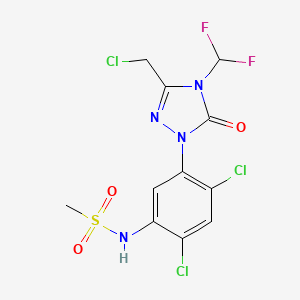
2-(5-Methylthiophen-2-yl)aniline hydrochloride
Vue d'ensemble
Description
2-(5-Methylthiophen-2-yl)aniline hydrochloride, also known as 5-MTA, is a synthetic compound that belongs to the family of phenethylamines. It is a potent stimulant and has been used in scientific research to study its mechanism of action and its effects on the biochemical and physiological systems of the body.
Applications De Recherche Scientifique
Synthesis of Antiplatelet Drugs
2-(5-Methylthiophen-2-yl)aniline hydrochloride and its derivatives play a crucial role in the synthesis of pharmaceutical compounds, such as (S)-clopidogrel, a potent antiplatelet and antithrombotic drug. The high demand for (S)-clopidogrel has spurred the development of various synthetic methodologies. These approaches are vital for improving the efficiency and accessibility of this important medication, showcasing the chemical's significance in drug synthesis and pharmaceutical applications (Saeed et al., 2017).
Environmental Toxicology and Genotoxicity Studies
The compound, in the form of aniline hydrochloride, has been investigated for its environmental impact, particularly concerning its genotoxic activities. Studies have focused on the carcinogenicity of aniline and its metabolites in animals, providing insights into its potential risks and mechanisms of action. This research is critical for understanding the environmental and health impacts of chemical exposure, contributing to safer chemical management and regulatory policies (Bomhard & Herbold, 2005).
Chemical Reactions and Biological Properties
Research on 2-(azolyl)anilines, closely related to 2-(5-Methylthiophen-2-yl)aniline, highlights their role as effective nucleophiles in cyclocondensation reactions. These compounds and their derivatives have been noted for their biological activity, indicating their potential in medicinal chemistry for developing new therapeutic agents. The synthesis and study of these compounds contribute to the broader field of heterocyclic chemistry and drug development (Antypenko et al., 2017).
Evaluation of Carcinogenic Analogues
The thiophene analogues of known carcinogens, including compounds structurally similar to 2-(5-Methylthiophen-2-yl)aniline, have been synthesized and evaluated for their carcinogenic potential. This research aids in understanding the structural and chemical factors that contribute to carcinogenicity, supporting the development of safer chemicals and the identification of potential risks associated with chemical exposure (Ashby et al., 1978).
Propriétés
IUPAC Name |
2-(5-methylthiophen-2-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS.ClH/c1-8-6-7-11(13-8)9-4-2-3-5-10(9)12;/h2-7H,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXUPSCREQXMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=CC=CC=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylthiophen-2-yl)aniline hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



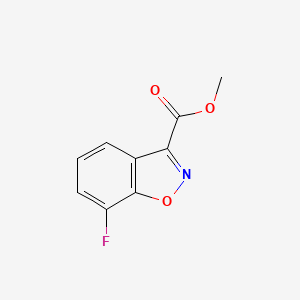
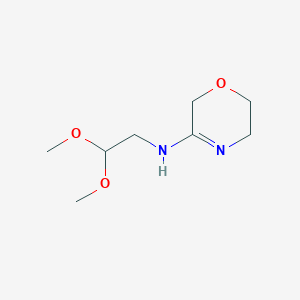
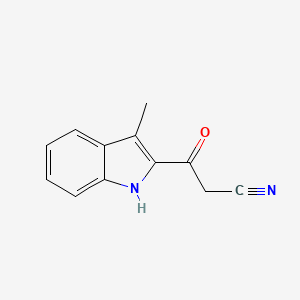

![2-[5-(3-Methylazetidin-3-yl)-1,3,4-oxadiazol-2-yl]pyridine dihydrochloride](/img/structure/B1435730.png)
![9,9-Difluoro-1,4-dioxaspiro[5.5]undecan-5-one](/img/structure/B1435731.png)
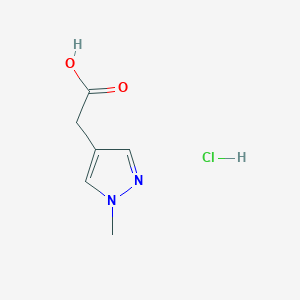
![(1-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-nitroethenyl)(methyl)amine](/img/structure/B1435736.png)
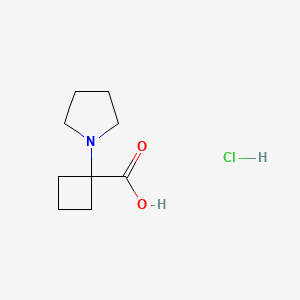
![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

